molecular formula C8H3Cl2N3 B15251892 6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile

6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile

Katalognummer: B15251892
Molekulargewicht: 212.03 g/mol
InChI-Schlüssel: ASVHMJZXIZMNDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile is a heterocyclic aromatic compound that contains both nitrogen and chlorine atoms in its structure. This compound is known for its unique chemical properties and has been widely used in various scientific research fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile typically involves the reaction of 2,6-dichloropyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridine oxides, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyridine derivatives .

Wirkmechanismus

The mechanism of action of 6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications .

Eigenschaften

Molekularformel

C8H3Cl2N3

Molekulargewicht

212.03 g/mol

IUPAC-Name

6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H3Cl2N3/c9-5-1-7(10)8-12-3-6(2-11)13(8)4-5/h1,3-4H

InChI-Schlüssel

ASVHMJZXIZMNDX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NC=C(N2C=C1Cl)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.